molecular formula C29H30N4O4 B2700593 ethyl 7-cyclohexyl-6-(3,4-dimethylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534579-46-9

ethyl 7-cyclohexyl-6-(3,4-dimethylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2700593
CAS No.: 534579-46-9
M. Wt: 498.583
InChI Key: UVARXPNATAVGGY-ZXPTYKNPSA-N
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Description

The compound ethyl 7-cyclohexyl-6-(3,4-dimethylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate features a complex tricyclic core with a cyclohexyl substituent at position 7 and a 3,4-dimethylbenzoyl group at position 4.

Properties

IUPAC Name

ethyl 7-cyclohexyl-6-(3,4-dimethylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-4-37-29(36)23-17-22-25(30-24-12-8-9-15-32(24)28(22)35)33(21-10-6-5-7-11-21)26(23)31-27(34)20-14-13-18(2)19(3)16-20/h8-9,12-17,21H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVARXPNATAVGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)C)C)C5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multiple steps. The starting materials include cyclohexylamine, 3,4-dimethylbenzoyl chloride, and ethyl 2-aminonicotinate. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine. The key steps include the formation of an imine intermediate, followed by cyclization and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imine or ester functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine

In medicine, (Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is explored for its therapeutic potential. Studies focus on its efficacy in treating diseases, its pharmacokinetics, and its safety profile.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable in various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structural Analogues

The target compound belongs to a family of ethyl carboxylate derivatives sharing the triazatricyclo core but differing in substituents. Key analogues include:

Substituent Variations and Molecular Properties

The table below compares structural and computational properties of the target compound with three analogues from literature:

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Hydrogen Bond Donors Rotatable Bonds
Target: 7-Cyclohexyl, 6-(3,4-dimethylbenzoyl) C₂₈H₃₀N₄O₅* ~514.6 (estimated) ~3.8† 6 0 8
Analogue 1: 7-(3-Methoxypropyl), 6-(3-methylbenzoyl) C₂₆H₂₆N₄O₅ 474.5 2.7 6 0 8
Analogue 2: 7-Benzyl, 6-(2-methylbenzoyl) C₂₇H₂₄N₄O₅ 484.5 ~3.2‡ 6 0 8
Analogue 3: 7-Methyl, 6-(3-chlorobenzoyl) C₂₃H₁₉ClN₄O₅ 466.9 ~3.1‡ 6 0 8

*Estimated based on substituent contributions.
†Predicted increase due to cyclohexyl and dimethyl groups.
‡Estimated using fragment-based methods.

Key Observations:

Molecular Weight and Hydrophobicity :

  • The target compound has the highest estimated molecular weight (514.6 g/mol) and XLogP3 (~3.8), reflecting the hydrophobicity of the cyclohexyl and 3,4-dimethylbenzoyl groups.
  • Analogue 1 (3-methoxypropyl, 3-methylbenzoyl) shows lower lipophilicity (XLogP3 = 2.7) due to the polar methoxy group .

In contrast, Analogue 3’s 3-chlorobenzoyl group introduces an electron-withdrawing Cl atom, which may reduce electron density at the imino site .

Steric Considerations :

  • The cyclohexyl group in the target compound imposes greater steric hindrance compared to the benzyl group in Analogue 2 or the smaller methyl group in Analogue 3. This could influence intermolecular interactions, such as crystal packing or binding to biological targets .

Structural and Crystallographic Insights

The triazatricyclo core’s puckering and hydrogen-bonding patterns are critical for stability and crystallization. Evidence from related compounds suggests:

  • Ring Puckering: The core’s non-planar geometry (as described by Cremer-Pople coordinates ) may vary with substituent bulk. For example, the cyclohexyl group in the target compound could induce distinct puckering compared to smaller substituents.
  • Hydrogen Bonding: Despite lacking hydrogen bond donors, the ester and imino groups participate in acceptor interactions. Substituents like methoxy (Analogue 1) may alter solvent interactions or crystal lattice formation .

Biological Activity

Ethyl 7-cyclohexyl-6-(3,4-dimethylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex tricyclic structure that contributes to its biological activity. Below are the key properties of the compound:

PropertyDescription
Molecular Formula C26H26N4O4
Molecular Weight 458.5 g/mol
IUPAC Name This compound
InChI Key RTVRNSXFMPWDNI-UHFFFAOYSA-N

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes and receptors. The unique tricyclic structure allows for specific binding affinities that may lead to modulation of various biochemical pathways.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance:

  • Case Study : A study demonstrated that triazole derivatives showed promising antitumor activity against various cancer cell lines (Prabhakar et al., 2006). The unique structural motifs present in ethyl 7-cyclohexyl derivatives could potentially enhance this activity.

Antimicrobial Properties

Compounds similar to ethyl 7-cyclohexyl have been shown to possess antimicrobial effects:

  • Case Study : In a comparative study against standard antibiotics like ciprofloxacin, certain phenoxy acetic acid analogues exhibited moderate antibacterial activity (Dahiya & Kaur, 2007). This suggests potential for ethyl 7-cyclohexyl in treating bacterial infections.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented:

  • Research Findings : Studies have reported that certain derivatives can inhibit edema significantly when compared to standard anti-inflammatory drugs (e.g., diclofenac) (Khanum et al., 2010). This indicates that ethyl 7-cyclohexyl may also exhibit anti-inflammatory properties.

Synthesis and Industrial Applications

The synthesis of ethyl 7-cyclohexyl-6-(3,4-dimethylbenzoyl)imino involves several chemical reactions including oxidation and substitution processes. Industrially, such compounds can be synthesized using continuous flow reactors which enhance yield and purity.

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